molecular formula C16H22N2O4 B12633916 2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate

2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate

Cat. No.: B12633916
M. Wt: 306.36 g/mol
InChI Key: KFRYIKUWEOAQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate is a chemical compound with the molecular formula C16H22N2O4 It is an indole derivative, which is a significant class of heterocyclic compounds known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The isopropyl and methyl groups are introduced through subsequent alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, indolines, and quinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the isopropyl and methyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

2-(2-methyl-7-propan-2-yl-1H-indol-3-yl)ethanamine;oxalic acid

InChI

InChI=1S/C14H20N2.C2H2O4/c1-9(2)11-5-4-6-13-12(7-8-15)10(3)16-14(11)13;3-1(4)2(5)6/h4-6,9,16H,7-8,15H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

KFRYIKUWEOAQHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)C(C)C)CCN.C(=O)(C(=O)O)O

Origin of Product

United States

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